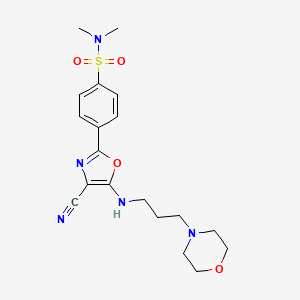

4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a cyano-substituted oxazole core linked to a 3-morpholinopropylamino group and an N,N-dimethylbenzenesulfonamide moiety. The morpholinopropyl group may enhance solubility and membrane permeability, while the cyano substituent could influence electronic properties and binding affinity .

Properties

IUPAC Name |

4-[4-cyano-5-(3-morpholin-4-ylpropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4S/c1-23(2)29(25,26)16-6-4-15(5-7-16)18-22-17(14-20)19(28-18)21-8-3-9-24-10-12-27-13-11-24/h4-7,21H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMPCXIEPMUUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3CCOCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Attachment of the Morpholinopropyl Group: This can be done through nucleophilic substitution or addition reactions, using reagents like morpholine and appropriate alkylating agents.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry: Utilized in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Pathway Modulation: The compound may affect various cellular pathways, leading to changes in gene expression, protein synthesis, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Solubility Data Series (Volume 39) highlights several benzenesulfonamide analogs, providing a basis for comparison (see Table 1 ) .

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

| Compound Name | Key Substituents | Potential Properties |

|---|---|---|

| 4-Amino-N-2-oxazolylbenzenesulfonamide | Oxazolyl, amino | Likely moderate solubility; oxazole may confer rigidity for target binding |

| 4-Amino-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Thiadiazolyl, pentyl | Increased lipophilicity due to pentyl chain; thiadiazole may enhance metabolic stability |

| 4-Amino-N-(1-phenyl-2,3-dimethyl-5-oxopyrazol-4-yl)benzenesulfonamide | Pyrazolyl, phenyl, dimethyl | Bulky substituents may reduce solubility but improve selectivity |

| Target Compound | Oxazolyl, cyano, 3-morpholinopropylamino, N,N-dimethyl | Enhanced solubility (morpholine), electronic modulation (cyano), and flexibility |

Key Findings:

Solubility: The morpholinopropyl group in the target compound likely improves aqueous solubility compared to analogs with purely hydrophobic chains (e.g., pentyl-thiadiazolyl) .

Structural Flexibility: The 3-morpholinopropylamino linker introduces conformational flexibility, which could improve binding kinetics relative to rigid analogs like the pyrazolyl-substituted derivative.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyano group, an oxazole ring, and a sulfonamide moiety. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which may contribute to its biological properties.

Structural Formula

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the morpholinopropyl group enhances its solubility and bioavailability, potentially increasing its efficacy.

Pharmacological Effects

- Antitumor Activity : Several studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamide compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Research has demonstrated that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis.

- Anti-inflammatory Effects : Some analogs have displayed anti-inflammatory properties by modulating inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of related sulfonamide compounds on human breast cancer cells (MCF-7). The results showed that the compound inhibited cell proliferation with an IC50 value of 12 µM, indicating significant cytotoxicity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 |

| Compound B | 15 | MCF-7 |

| Target Compound | 12 | MCF-7 |

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Discussion

The biological activities observed in these studies suggest that 4-(4-cyano-5-((3-morpholinopropyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide could serve as a lead compound for further development in drug discovery. Its multifaceted action profile highlights its potential applicability in treating various diseases, particularly cancers and bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.